molecular formula C13H19N3O B7560803 N-(2,6-dimethylpyrimidin-4-yl)cyclohexanecarboxamide

N-(2,6-dimethylpyrimidin-4-yl)cyclohexanecarboxamide

Cat. No. B7560803
M. Wt: 233.31 g/mol
InChI Key: MROVYLIQBZOAIJ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylpyrimidin-4-yl)cyclohexanecarboxamide, commonly known as DMCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMCC is a heterocyclic compound that belongs to the pyrimidine family and has a cyclohexanecarboxamide moiety.

Scientific Research Applications

DMCC has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, DMCC has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. DMCC has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models. In agriculture, DMCC has been studied for its potential use as a herbicide, with studies demonstrating its ability to inhibit the growth of weeds. In materials science, DMCC has been investigated for its potential use as a building block for the synthesis of novel materials, such as metal-organic frameworks.

Mechanism of Action

The mechanism of action of DMCC is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cell growth and proliferation, such as dihydrofolate reductase and thymidylate synthase. DMCC may also act by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, DMCC may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
DMCC has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. In animal models, DMCC has been shown to reduce tumor growth and improve survival rates in mice with xenograft tumors. DMCC has also been shown to reduce inflammation and improve symptoms in animal models of inflammatory bowel disease. In vitro studies have demonstrated that DMCC can inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

DMCC has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively target certain enzymes and pathways involved in disease processes. However, DMCC also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on DMCC, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases, and the exploration of its potential as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of DMCC and to optimize its therapeutic potential.

Synthesis Methods

DMCC can be synthesized using various methods, including the reaction of 2,6-dimethylpyrimidine-4-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction mixture is then heated under reflux conditions in a suitable solvent, such as dichloromethane or dimethylformamide, to obtain DMCC as a white solid.

properties

IUPAC Name

N-(2,6-dimethylpyrimidin-4-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-8-12(15-10(2)14-9)16-13(17)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROVYLIQBZOAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylpyrimidin-4-yl)cyclohexanecarboxamide

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